N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline
Overview
Description
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline is a Schiff base compound formed from the condensation of salicylaldehyde and 2,3,4,5,6-pentafluoroaniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline can be synthesized through a condensation reaction between salicylaldehyde and 2,3,4,5,6-pentafluoroaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The reaction proceeds as follows:
Salicylaldehyde+2,3,4,5,6-pentafluoroaniline→this compound+H2O
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azomethine group can yield amine derivatives.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline involves its ability to coordinate with metal ions through the azomethine nitrogen and phenolic oxygen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and biological properties . The molecular targets and pathways involved depend on the specific metal ion and the application being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Salicylidene)-2-chloroaniline: Similar Schiff base with a chlorine substituent instead of fluorine.
N-(Salicylidene)-4-aminophenol: Schiff base with an amino group on the aromatic ring.
N-(Salicylidene)-2-hydroxyaniline: Schiff base with a hydroxyl group on the aromatic ring.
Uniqueness
N-(Salicylidene)-2,3,4,5,6-pentafluoroaniline is unique due to the presence of multiple fluorine atoms on the aromatic ring, which can significantly influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and coordination chemistry .
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c14-8-9(15)11(17)13(12(18)10(8)16)19-5-6-3-1-2-4-7(6)20/h1-5,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPGQXNHFDFFRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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